2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin (2H-chromene) backbone fused with a tetrazole ring via a carboxamide linkage. Its structure combines the planar aromatic system of coumarin with the high nitrogen content and hydrogen-bonding capacity of the tetrazole moiety. The compound’s synthesis likely involves condensation reactions between 2-imino-2H-chromene-3-carboxamides and tetrazole derivatives, as inferred from analogous pathways in .
Properties
IUPAC Name |
2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWVMVQXCOASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide typically involves multistep reactions. One common synthetic route includes the formation of the chromene core followed by the introduction of the tetrazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Due to its biological activities, it is being explored for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects such as antibacterial and anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Thermal Stability and Hydrogen-Bonding Networks
- Di(1H-tetrazol-5-yl) Methanone Oxime: Decomposes at 288.7°C, stabilized by extensive intermolecular hydrogen bonds .
- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower thermal stability (247.6°C), attributed to fewer stabilizing interactions compared to the former .
Key Insight : The tetrazole ring enhances thermal resilience through hydrogen-bond networks, but substituents (e.g., chlorophenyl groups in ) and molecular planarity (as in ’s energetic compounds) further modulate stability .
Structural and Density Comparisons
*Inferred from ’s Compound 4, which shares a similar orthorhombic crystal system.
Key Insight: Planar structures with conjugated systems (e.g., ethene linkers in ) achieve higher densities, critical for energetic materials. The target compound’s moderate density aligns with non-energetic applications .
Pharmacological and Material Science Potential
- Energetic Materials : highlights bis-tetrazole derivatives with detonation velocities surpassing RDX (9017 m·s⁻¹). While the target compound lacks nitro groups typical of explosives, its tetrazole moiety could inspire hybrid materials with tunable energetics .
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